3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one
Overview
Description
3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the reaction of 3-hydroxy-1-adamantyl methacrylate with phenyl isothiocyanate under controlled conditions to form the thiazolidinone ring . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Various substituents can be introduced into the adamantane or thiazolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield adamantanone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl chains .
Scientific Research Applications
3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The adamantane structure provides stability and facilitates interactions with biological molecules, while the thiazolidinone ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane core structure but differ in functional groups.
Thiazolidinone derivatives: Compounds such as 2-phenyl-1,3-thiazolidin-4-one share the thiazolidinone ring but lack the adamantane structure
Uniqueness
3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one is unique due to the combination of the adamantane and thiazolidinone structures. This combination provides enhanced stability, unique reactivity, and diverse applications compared to other compounds with only one of these features .
Properties
IUPAC Name |
3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c22-17-11-24-18(16-4-2-1-3-5-16)21(17)13-19-7-14-6-15(8-19)10-20(23,9-14)12-19/h1-5,14-15,18,23H,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUUIYIDIZATLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CN4C(SCC4=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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